N-[1-(4-chlorophenyl)propyl]acetamide
Description
N-[1-(4-Chlorophenyl)propyl]acetamide is an acetamide derivative featuring a 4-chlorophenyl group attached to a propyl chain.
Properties
IUPAC Name |
N-[1-(4-chlorophenyl)propyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-3-11(13-8(2)14)9-4-6-10(12)7-5-9/h4-7,11H,3H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZZPTNWICPVWEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Cl)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical properties of N-[1-(4-chlorophenyl)propyl]acetamide and its analogs, based on evidence from synthesis, crystallography, and pharmacological studies:
Key Observations:
Substituent Effects on Physicochemical Properties: The 4-chlorophenyl group enhances hydrophobicity, as seen in compound 3b (m.p. 160–162°C), while dichlorophenyl substitution in the crystallographic study increases rigidity, leading to higher decomposition temperatures (473–475°C). Aminopropyl/alkyl chain length inversely correlates with melting point in : Longer chains (e.g., 3e, 6-aminohexyl) reduce crystallinity (m.p. 83–85°C vs. 160°C for 3b) .
Conformational Flexibility and Stability :
- The title compound in exhibits three conformers with dihedral angles between dichlorophenyl and pyrazolyl rings ranging from 54.8° to 77.5°, impacting molecular packing and solubility .
Biological Relevance: Compounds with tetrahydroacridine cores (e.g., 3b–3f) are reported as acetylcholinesterase inhibitors, suggesting that the target compound’s acetamide and chlorophenyl groups may similarly interact with enzymatic pockets . Fluorophenoxy analogs () highlight how halogen substitution (F vs. Cl) can fine-tune binding affinity and pharmacokinetics .
Q & A
Basic Question
- HPLC/UV-Vis : Monitor purity using λ ~255 nm and retention time consistency .
- Stability Studies : Assess degradation under light, humidity, or oxidative conditions (e.g., HO) via TLC or LC-MS. Related analogs show sensitivity to hydrolysis of the acetamide group .
What biological activities have been observed in structurally related compounds?
Basic Question
- Anti-inflammatory : Chlorophenyl analogs exhibit COX-2 inhibition in vitro (IC ~10 µM) .
- Anticancer : Pyrazolo-pyrimidinone derivatives demonstrate cytotoxic effects (e.g., IC ~5 µM against HeLa cells) via apoptosis induction .
- Enzyme Modulation : Thioether-containing analogs inhibit CDK5/p25 kinase, a target in neurodegenerative diseases .
How can synthesis protocols be optimized to enhance yield and selectivity?
Advanced Question
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or Brønsted acids (e.g., SBA-15-Pr–SOH) to accelerate acetylation .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while toluene minimizes side reactions .
What structure-activity relationships (SAR) guide the design of analogs with improved potency?
Advanced Question
Table 1: SAR of Chlorophenyl Acetamide Analogs
How do researchers resolve contradictions in biological data across studies?
Advanced Question
- Assay Variability : Standardize cell lines (e.g., HepG2 vs. MCF-7) and incubation times to compare IC values .
- Metabolic Stability : Use liver microsomes to assess if discrepancies arise from rapid compound degradation .
What molecular interactions drive its enzyme inhibitory effects?
Advanced Question
- Hydrogen Bonding : The acetamide carbonyl interacts with catalytic residues (e.g., Lys33 in CDK5) .
- π-π Stacking : The chlorophenyl group aligns with hydrophobic pockets in target proteins .
How can computational modeling predict its pharmacokinetic properties?
Advanced Question
- Docking Studies : Use AutoDock Vina to simulate binding to COX-2 (PDB: 5KIR) and calculate binding affinities .
- ADMET Prediction : SwissADME estimates logP ~2.5 (optimal for blood-brain barrier penetration) and CYP450 inhibition risks .
What are its degradation pathways under physiological conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
